
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. The compound features a triazole ring, an indole moiety, and multiple methoxy groups, each contributing to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the triazole ring: : This can be achieved through the cyclization of appropriate precursors under mild conditions.
Introduction of the indole moiety: : This often requires the use of indole derivatives, which can be coupled to the triazole core via palladium-catalyzed reactions.
Thioether formation: : Involves nucleophilic substitution where a thiol group is introduced.
Final acetamide formation: : Accomplished through amidation reactions, often under acidic or basic conditions.
Industrial Production Methods
While industrial production of such complex molecules can be challenging, methods may include:
Batch synthesis: : Using large reactors to manage multi-step processes.
Flow chemistry: : Offering better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially at the indole or methoxy groups.
Reduction: : Possible at the acetamide moiety under specific conditions.
Substitution: : Particularly at positions adjacent to the triazole and indole rings.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate, chromium trioxide.
Reduction reagents: : Lithium aluminium hydride, catalytic hydrogenation.
Substitution reactions: : Utilized halogenated reagents and strong bases or acids.
Major Products
Oxidation: : Might yield carboxylic acids or ketones.
Reduction: : Could produce amines or alcohols.
Substitution: : Diverse products depending on reagents used.
科学研究应用
The compound is explored in several fields:
Chemistry: : Investigated for its unique reactive properties.
Biology: : Studied for potential interactions with biological molecules.
Medicine: : Evaluated as a potential pharmaceutical lead compound.
作用机制
The compound's mechanism often involves binding to specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking:
Molecular targets: : Enzymes, receptors, and nucleic acids.
Pathways: : Could modulate biochemical pathways relevant to disease states or biological processes.
相似化合物的比较
Uniqueness
Compared to other triazole and indole-containing compounds, this one stands out due to its specific substitution pattern and functional groups.
Similar Compounds
5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
2-(3-(1H-indol-3-yl)-4H-1,2,4-triazol-4-ylthio)-N-phenylacetamide
3-(4-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)-1H-indole
These comparisons highlight the unique chemical structure and the potential for diverse applications of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide. Fascinating, isn't it?
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-34-19-8-6-7-18(14-19)32-26(21-15-28-22-10-5-4-9-20(21)22)30-31-27(32)37-16-25(33)29-17-11-12-23(35-2)24(13-17)36-3/h4-15,28H,16H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVKXNXCPOCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
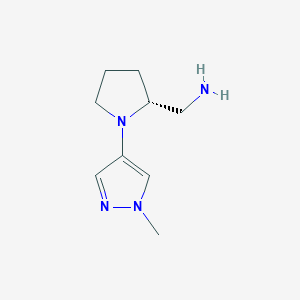
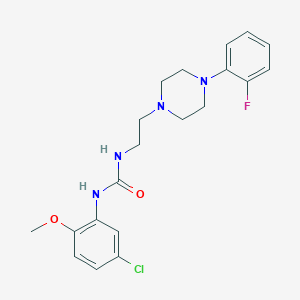
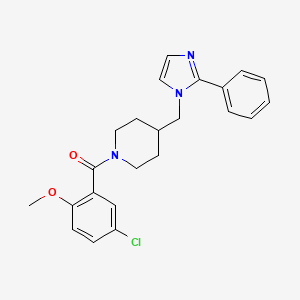
![3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2733990.png)
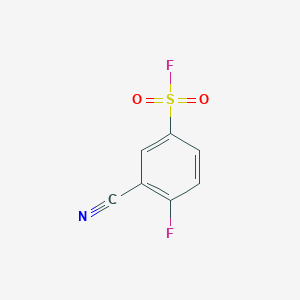

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733994.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2733995.png)
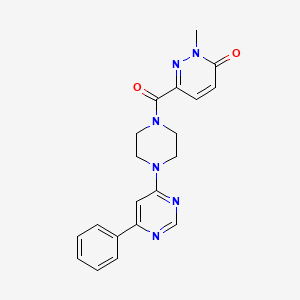
![4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2733998.png)
![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2734004.png)
![1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE](/img/structure/B2734007.png)
